molecular formula C6H8N2O2 B3180994 5-Cyclopropylimidazolidine-2,4-dione CAS No. 49606-94-2

5-Cyclopropylimidazolidine-2,4-dione

Cat. No. B3180994
CAS RN: 49606-94-2
M. Wt: 140.14 g/mol
InChI Key: CCRXXRHQPBPSTC-UHFFFAOYSA-N
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Description

5-Cyclopropylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is a derivative of imidazolidine-2,4-dione .


Synthesis Analysis

The synthesis of 5-Cyclopropylimidazolidine-2,4-dione and its derivatives has been explored in several studies . For instance, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Another study used deep eutectic solvents in the synthesis of thiazolidinedione derivatives .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropylimidazolidine-2,4-dione has been analyzed in several studies . For example, a study on the crystal structure, Hirshfeld surface analysis, and interaction energy of 5,5-diphenyl-1,3-bis­(prop-2-yn-1-yl)imidazolidine-2,4-dione provided insights into the molecular structure of this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropylimidazolidine-2,4-dione can be inferred from related studies . For instance, the compound has a molecular weight of 140.14 and a molecular formula of C6H8N2O2 .

Scientific Research Applications

Pharmacological Potential

5-Cyclopropylimidazolidine-2,4-dione derivatives have been explored for their potential in pharmacology. For instance, some derivatives have been synthesized and evaluated for their affinity towards 5-HT(1A) and 5-HT(2A) receptors, showcasing potential as antidepressants and/or anxiolytics. One particular compound exhibited significant antidepressant-like effects, comparable to established antidepressants, without affecting locomotor activity, suggesting its potential use in treating depression and anxiety disorders (Czopek et al., 2010).

Anticonvulsant Activity

Research into N-Mannich bases derived from 5-cyclopropyl-5-phenyl-imidazolidine-2,4-diones has revealed promising anticonvulsant properties. These compounds, particularly 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione, demonstrated potency in seizure tests, outperforming traditional antiepileptic drugs like phenytoin and ethosuximide. This highlights their potential as new-generation anticonvulsants (Byrtus et al., 2011).

Cytotoxic and Genotoxic Activities

Studies on thiazolidine-2,4-dione derivatives have shown selective cytotoxic and genotoxic activities against certain cancer cell lines, such as lung carcinoma cells. This indicates their potential application in cancer treatment, specifically targeting lung cancer (Rodrigues et al., 2018).

Electrochemical Properties

The electrochemical behavior of hydantoin derivatives, including 5-cyclopropylimidazolidine-2,4-dione, has been studied using various voltammetric techniques. These studies provide insights into their oxidation mechanisms and potential biochemical actions, which could be relevant in various scientific applications (Nosheen et al., 2012).

Asymmetric Catalysis and Anticancer Activity

Derivatives of thiazolidine-2,4-dione have been utilized as nucleophiles in asymmetric catalysis, leading to compounds with significant anticancer activities. These derivatives have shown efficacy against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Jiao et al., 2016).

Future Directions

The future directions for the study of 5-Cyclopropylimidazolidine-2,4-dione could involve further exploration of its biological activities, given the promising results observed with related compounds . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, and mechanism of action.

properties

IUPAC Name

5-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-4(3-1-2-3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXXRHQPBPSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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